![molecular formula C16H21NO2S2 B1663795 N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide CAS No. 211311-66-9](/img/structure/B1663795.png)
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was initially developed as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and psoriasis. However, recent studies have shown that TAK-715 may have broader applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
Biocatalysis in Drug Metabolism
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide has been applied in the field of drug metabolism using biocatalysis. A study demonstrated the use of microbial-based biocatalytic systems to produce mammalian metabolites of related compounds for structural characterization by nuclear magnetic resonance spectroscopy. This approach supports full structure characterization and aids in monitoring and quantifying drug metabolites during clinical investigations (Zmijewski et al., 2006).
Synthesis and Therapeutic Potential
A convenient approach for the synthesis of thiophene sulfonamide derivatives, closely related to N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide, has been reported. These compounds have been studied for their urease inhibition, hemolytic, and antibacterial activities, highlighting their potential as therapeutic agents (Noreen et al., 2017).
Chemical Synthesis Techniques
Research has also focused on the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, which are structurally similar to N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide. These studies contribute to the development of new chemical synthesis techniques, expanding the applications of sulfonamide compounds (Han, 2010).
Antimicrobial and Antifungal Activities
Research on novel functionalized N-sulfonates, including compounds similar to N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide, has shown significant antimicrobial and antifungal activities. This indicates the potential of these compounds in developing new antimicrobial agents (Fadda et al., 2016).
Applications in Organic Chemistry
The compound has been utilized in organic chemistry for the preparation of dianions from related sulfonamides, aiding in the synthesis of various substituted thiophene-2-sulfonamides (Graham & Scholz, 1991).
Cerebrovascular Research
Research has explored the cerebrovasodilatation effects of related sulfonamide compounds, providing insights into the potential use of these compounds in treating neurological disorders (Barnish et al., 1981).
Receptor Antagonist Research
The compound has been used in the synthesis of endothelin receptor antagonists, showcasing its utility in the development of treatments for various medical conditions (Raju et al., 1997).
Propiedades
Número CAS |
211311-66-9 |
|---|---|
Nombre del producto |
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide |
Fórmula molecular |
C16H21NO2S2 |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide |
InChI |
InChI=1S/C16H21NO2S2/c1-12(2)21(18,19)17-10-13(3)14-4-6-15(7-5-14)16-8-9-20-11-16/h4-9,11-13,17H,10H2,1-3H3 |
Clave InChI |
QFAUPDBCVKBKSH-UHFFFAOYSA-N |
SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CSC=C2 |
SMILES canónico |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CSC=C2 |
Sinónimos |
LY-392098; N-2-(4-(3-Thienyl)phenyl)propyl 2-propanesulfonamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



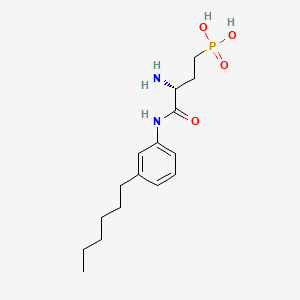
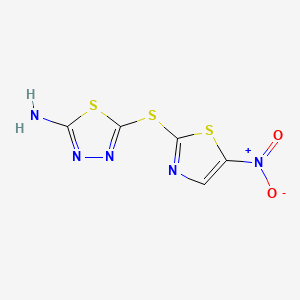
![4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B1663719.png)
![4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-5-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B1663723.png)
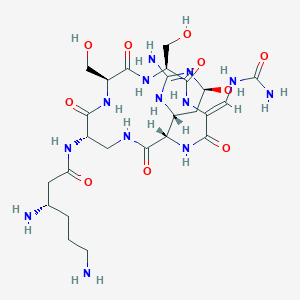
![4-[5-(4-phenyl-8-propan-2-ylquinolin-2-yl)-1H-pyrrol-2-yl]benzoic acid](/img/structure/B1663725.png)
![6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1663726.png)
![N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1663727.png)
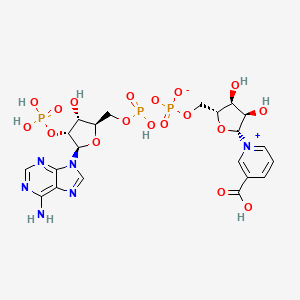
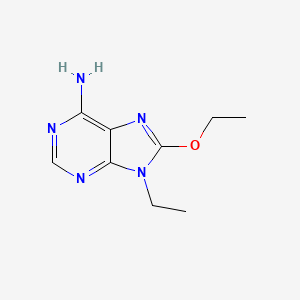
![2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B1663731.png)
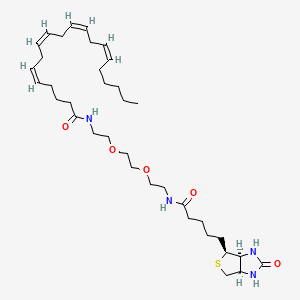
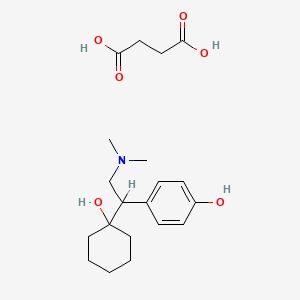
![2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile](/img/structure/B1663735.png)